molecular formula C21H27FN2O B485783 Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone CAS No. 496054-77-4

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone

Cat. No.: B485783
CAS No.: 496054-77-4
M. Wt: 342.4g/mol
InChI Key: YLDHXUJVRLNQAE-UHFFFAOYSA-N
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Description

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone typically involves the following steps:

    Formation of Adamantylcarbonyl Chloride: Adamantane is reacted with oxalyl chloride in the presence of a catalyst to form adamantylcarbonyl chloride.

    Nucleophilic Substitution: The adamantylcarbonyl chloride is then reacted with piperazine to form 1-(1-adamantylcarbonyl)piperazine.

    Electrophilic Aromatic Substitution: Finally, the 1-(1-adamantylcarbonyl)piperazine is reacted with 2-fluorobenzene under specific conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantylcarbonyl oxides, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.

    Biological Studies: The compound is used in studies to understand its effects on various biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone involves its interaction with specific molecular targets. The adamantyl group provides steric bulk, which can influence the binding affinity and selectivity of the compound for its targets. The fluorophenyl group can participate in π-π interactions and hydrogen bonding, further modulating the compound’s activity. The piperazine ring serves as a flexible linker, allowing the compound to adopt various conformations to interact with different targets.

Comparison with Similar Compounds

Similar Compounds

    1-(1-Adamantylcarbonyl)-4-phenylpiperazine: Lacks the fluorine atom, which may affect its binding properties and biological activity.

    1-(1-Adamantylcarbonyl)-4-(4-fluorophenyl)piperazine: The fluorine atom is positioned differently, which can influence the compound’s interactions with targets.

    1-(1-Adamantylcarbonyl)-4-(2-chlorophenyl)piperazine: Substitution of fluorine with chlorine can lead to different chemical and biological properties.

Uniqueness

Adamantanyl 4-(2-fluorophenyl)piperazinyl ketone is unique due to the specific positioning of the fluorine atom, which can enhance its binding affinity and selectivity for certain targets. The combination of the adamantyl and fluorophenyl groups provides a balance of steric and electronic effects, making it a versatile compound for various applications.

Properties

IUPAC Name

1-adamantyl-[4-(2-fluorophenyl)piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27FN2O/c22-18-3-1-2-4-19(18)23-5-7-24(8-6-23)20(25)21-12-15-9-16(13-21)11-17(10-15)14-21/h1-4,15-17H,5-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLDHXUJVRLNQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C(=O)C34CC5CC(C3)CC(C5)C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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